Product packaging for Butirosin(Cat. No.:)

Butirosin

Katalognummer: B1223495
Molekulargewicht: 555.6 g/mol
InChI-Schlüssel: XEQLFNPSYWZPOW-PEILNVOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context of Aminoglycoside Antibiotic Discovery and Evolution

The history of aminoglycoside antibiotics dates back to the 1940s, marking a significant era in antibacterial chemotherapy. Streptomycin, isolated from Streptomyces griseus in 1944, was the first aminoglycoside introduced into clinical use, initially for the treatment of tuberculosis. nih.govbritannica.comberkeley.edu This discovery, which earned Selman Waksman and Albert Schatz the Nobel Prize in 1952, paved the way for the identification and development of numerous other aminoglycosides from Streptomyces and Micromonospora species. britannica.comasm.orgasm.org

Over the following decades, other members of this class were introduced, including neomycin (1949), kanamycin (B1662678) (1957), gentamicin (B1671437) (1963), tobramycin (B1681333) (1967), and amikacin (B45834) (1972). nih.gov These antibiotics became cornerstones of antibacterial treatment, although their use later saw a decline with the advent of newer classes like cephalosporins and fluoroquinolones. nih.gov However, the rise of multidrug-resistant pathogens has led to a renewed interest in aminoglycosides, including the development of new semisynthetic derivatives designed to circumvent resistance mechanisms. asm.orgasm.org

Butirosin's Unique Structural Features and Classification within Aminoglycosides

Aminoglycosides are characterized by a chemical structure containing amino groups attached to glycosides, typically featuring a 2-deoxystreptamine (B1221613) (2-DOS) ring linked to amino sugars via glycosidic bonds. britannica.comasm.org They are broadly classified based on the substitution pattern of the 2-DOS ring, primarily as 4,5-disubstituted or 4,6-disubstituted. nih.gov

This compound (B1197908) is classified as a naturally occurring 4,5-disubstituted 2-DOS aminoglycoside. researchgate.net Its unique structural feature is the presence of an (S)-4-amino-2-hydroxybutyrate (AHB) group substituted at the N1 position of the 2-deoxystreptamine ring. researchgate.netnih.govasm.org This AHB side chain distinguishes this compound from many other naturally occurring aminoglycosides and plays a crucial role in its activity and resistance profile. nih.govasm.org this compound exists as a complex primarily composed of this compound A and this compound B, which are epimers. wikipedia.orgresearchgate.net

Overview of Academic Research Trajectories on this compound

Academic research on this compound has primarily focused on understanding its antibacterial activity, its unique structural contribution to overcoming resistance, and its biosynthetic pathway. Early research established its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. asm.orgnih.gov

A significant trajectory of research has been dedicated to the role of the AHB group in protecting this compound from inactivation by aminoglycoside-modifying enzymes (AMEs), a major mechanism of bacterial resistance to aminoglycosides. nih.govasm.orgnih.gov Studies have investigated the interaction of this compound with various AMEs, including crystallographic analysis of enzyme-butirosin complexes to elucidate the structural basis of resistance or susceptibility. nih.govasm.org

Furthermore, research has delved into the biosynthetic pathway of this compound in its producing organisms, Bacillus circulans and Paenibacillus chitinolyticus. mdpi.comresearchgate.net Identifying the genes and enzymes involved in the synthesis of the AHB moiety and its attachment to the aminoglycoside core has been a key area of investigation, with potential implications for the biosynthesis of novel aminoglycoside derivatives. researchgate.netnisr.or.jpresearchgate.netnih.gov Research also explores chemoenzymatic and synthetic biology approaches for generating this compound analogs. ucl.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41N5O12 B1223495 Butirosin

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H41N5O12

Molekulargewicht

555.6 g/mol

IUPAC-Name

4-amino-N-[(1S,2R,3S,4S,5R)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8?,9-,10-,11-,12-,13-,14+,15-,16-,17+,18+,20-,21+/m1/s1

InChI-Schlüssel

XEQLFNPSYWZPOW-PEILNVOGSA-N

SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Isomerische SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)C(CCN)O)O)O[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N

Kanonische SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Synonyme

Anhydrous Butirosin Sulfate
Butirosin
Butirosin A
Butirosin B
Butirosin Sulfate
Butirosin Sulfate, Anhydrous
Butirosin Sulphate
Butirosins
Sulfate, Anhydrous Butirosin
Sulfate, Butirosin
Sulphate, Butirosin

Herkunft des Produkts

United States

Detailed Research Findings on Butirosin

This compound Biosynthetic Pathway Elucidation

The elucidation of the this compound biosynthetic pathway has revealed the sequential steps involved in the construction of its unique structure, including the formation of the 2-DOS core, the synthesis of the AHBA side chain, and the subsequent glycosylation and acyl transfer reactions. nih.govontosight.aiCurrent time information in Los Angeles, CA, US.nisr.or.jp

Identification of Precursor Molecules and Intermediates

The biosynthesis of this compound originates from common metabolic precursors. Key initial precursors include glucose, glutamine, and acetate. ontosight.ai These are converted into important intermediates such as UDP-glucose and acetyl-CoA, which feed into the downstream biosynthetic steps. ontosight.ai

The formation of the 2-deoxystreptamine (2-DOS) core involves intermediates like glucose-6-phosphate, which undergoes cyclization to form 2-deoxy-scyllo-inosose (B3429959) (DOI). nih.govresearchgate.net DOI is then converted to 2-deoxy-scyllo-inosamine (B1216308) (DOIA) and subsequently to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), a critical intermediate in the formation of the aminocyclitol core. nih.govacs.org

The biosynthesis of the AHBA side chain involves L-glutamate as a precursor. nih.gov This process generates intermediates that are tethered to an acyl carrier protein (ACP), BtrI. nih.gov These intermediates include γ-L-Glu-S-BtrI and γ-L-Glu-4-aminobutyryl (GABA)-S-BtrI.

A summary of key precursors and intermediates is provided in the table below:

MoleculeRole in Biosynthesis
GlucoseInitial precursor
GlutamineInitial precursor
AcetateInitial precursor
Glucose-6-phosphatePrecursor for 2-DOS core
UDP-glucoseIntermediate
Acetyl-CoAIntermediate
2-deoxy-scyllo-inosose (DOI)Intermediate in 2-DOS formation
2-deoxy-scyllo-inosamine (DOIA)Intermediate in 2-DOS formation
3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI)Intermediate in 2-DOS formation
L-glutamatePrecursor for AHBA side chain
γ-L-Glu-S-BtrIACP-tethered intermediate in AHBA synthesis
γ-L-Glu-4-aminobutyryl (GABA)-S-BtrIACP-tethered intermediate in AHBA synthesis
Paromamine (B1213074)Common intermediate for DOI-AGs
RibostamycinPrecursor to this compound B

Enzymatic Steps and Catalytic Mechanisms

The conversion of precursors and intermediates into this compound is catalyzed by a suite of specific enzymes, each performing distinct chemical transformations. ontosight.ai

Formation of the 2-Deoxystreptamine (2-DOS) Core (e.g., BtrC, BtrS, BtrN)

The formation of the 2-DOS core, a common structural feature in many aminoglycosides, begins with the cyclization of glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI). nih.gov This step is catalyzed by 2-deoxy-scyllo-inosose synthase, an enzyme encoded by btrC. researchgate.netnih.gov BtrC catalyzes a multi-step carbocycle-forming reaction that requires NAD+ and Co2+ as cofactors. researchgate.net

Following the formation of DOI, an aminotransferase, BtrS, catalyzes the conversion of DOI to 2-deoxy-scyllo-inosamine (DOIA) through transamination. pnas.org Interestingly, in this compound biosynthesis, a single enzyme, BtrS, appears to catalyze the two transamination reactions required for 2-DOS formation, unlike some other aminoglycoside pathways that might involve multiple aminotransferases. pnas.orgresearchgate.net

A crucial step in the formation of the 2-DOS core is the oxidation of 2-deoxy-scyllo-inosamine to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI). nih.gov This reaction is catalyzed by BtrN, an unusual radical S-adenosylmethionine (SAM) dehydrogenase. nisr.or.jpnih.govpnas.org BtrN utilizes SAM radical chemistry to perform this oxidation. pnas.org In vitro studies have shown that BtrN catalyzes the oxidation of DOIA under anaerobic conditions, consuming an equimolar amount of SAM and producing 5'-deoxyadenosine, methionine, and amino-DOI. acs.org Kinetic analysis suggests an Ordered Bi Ter mechanism where SAM binds first, followed by DOIA. acs.org Isotopic labeling experiments have provided evidence for a radical intermediate at the C-3 position of DOIA during the BtrN-catalyzed reaction. nisr.or.jpacs.org

Key enzymes in 2-DOS formation are summarized below:

EnzymeGeneFunctionCofactors/Notes
BtrCbtrCCatalyzes cyclization of glucose-6-phosphate to DOINAD+, Co2+
BtrSbtrSCatalyzes transamination of DOI to DOIAInvolved in two transamination steps
BtrNbtrNCatalyzes oxidation of DOIA to amino-DOIRadical SAM enzyme
Synthesis of the (S)-4-amino-2-hydroxybutyrate (AHBA) Side Chain (e.g., BtrI, BtrJ, BtrK, BtrO, BtrU)

The biosynthesis of the unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain is mediated by a dedicated set of enzymes acting on intermediates tethered to the acyl carrier protein (ACP) BtrI. nih.govnisr.or.jp This pathway utilizes L-glutamate as a starting material. nih.gov

The process begins with BtrJ, an ATP-dependent ligase that transfers a γ-glutamyl group from L-glutamate to holo-BtrI, forming γ-L-Glu-S-BtrI. nih.gov This γ-glutamylation may serve as a protective group during the biosynthesis. nih.gov

Subsequently, BtrK, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent decarboxylase, catalyzes the conversion of γ-L-Glu-S-BtrI to γ-L-Glu-4-aminobutyryl (GABA)-S-BtrI through a decarboxylation reaction. nih.govresearchgate.net The crystal structure of BtrK has been determined, providing insights into its catalytic mechanism. researchgate.net

Hydroxylation of the GABA moiety is carried out by BtrO, a flavin-dependent monooxygenase, which introduces a hydroxyl group at the α-position of GABA-S-BtrI, yielding AHBA-S-BtrI. nih.gov BtrO functions as part of a two-component system that also involves BtrV. nih.gov

While the exact roles of all enzymes in this section (BtrI, BtrJ, BtrK, BtrO, BtrU) are being elucidated, BtrI acts as the ACP, tethering the intermediates. nih.gov BtrJ, BtrK, and BtrO are directly involved in the enzymatic transformations leading to the AHBA moiety attached to BtrI. nih.gov BtrU is also specifically encoded in the this compound gene cluster and is implicated in AHBA biosynthesis or transfer reactions. nisr.or.jp

Key enzymes involved in AHBA side chain synthesis are listed below:

EnzymeGeneFunctionCofactors/Notes
BtrIbtrIAcyl Carrier Protein (ACP) that tethers intermediates
BtrJbtrJγ-Glutamyl transferase; transfers γ-glutamyl group to BtrIATP-dependent
BtrKbtrKPLP-dependent decarboxylase; converts γ-L-Glu-S-BtrI to γ-L-Glu-GABA-S-BtrIPyridoxal 5'-phosphate
BtrObtrOFlavin-dependent monooxygenase; hydroxylates GABA-S-BtrI to AHBA-S-BtrIFMNH₂, O₂ (two-component system with BtrV)
BtrUbtrUImplicated in AHBA biosynthesis or transfer
Glycosylation and Acyl Transfer Reactions (e.g., BtrH, BtrG)

Once the AHBA moiety is synthesized and attached to BtrI, it is transferred to the aminoglycoside backbone. Ribostamycin serves as the parent aminoglycoside for the addition of the AHBA side chain in this compound B biosynthesis. nih.govnih.gov

The transfer of the AHBA side chain from BtrI to ribostamycin is catalyzed by the ACP:aminoglycoside acyltransferase BtrH. nih.govnih.gov BtrH transfers the AHBA moiety as a γ-glutamylated dipeptide to the C-1 amine of the 2-deoxystreptamine core of ribostamycin, forming a this compound precursor (this compound B). nih.gov

Following the acyl transfer, the protective γ-glutamyl group is cleaved by BtrG, a γ-glutamyl cyclotransferase. nih.govnih.gov This deprotection step, mediated by BtrG, yields the final this compound molecule (specifically, this compound A). nih.gov The mechanism of BtrG is considered uncommon. nih.govresearchgate.net

Key enzymes involved in glycosylation and acyl transfer are shown below:

EnzymeGeneFunctionNotes
BtrHbtrHACP:aminoglycoside acyltransferase; transfers γ-glutamyl-AHBA from BtrI to ribostamycinForms a this compound precursor (this compound B)
BtrGbtrGγ-Glutamyl cyclotransferase; cleaves the γ-glutamyl group from the transferred AHBAYields this compound A; uncommon mechanism
BtrMbtrMPutative UDP-GLcNA glycosyltransferase; involved in paromamine formationTransfers N-acetylglucosamine to 2-DOS pnas.org

Role of Specific Genes in this compound Biosynthesis (e.g., btrA-Z cluster)

The genes responsible for this compound biosynthesis are organized into a gene cluster, typically spanning around 24 kb in Bacillus circulans. nih.gov This cluster contains numerous open reading frames (ORFs), designated as btr genes (e.g., btrA to btrZ), which encode the various enzymes and proteins required for the biosynthetic pathway. mdpi.comnih.gov

Studies involving gene disruption have confirmed the essential role of this gene cluster in this compound production. nih.govnih.gov For instance, disruption of genes like btrB, btrC, btrD, and btrM has been shown to abolish antibiotic production. nih.gov Extended analysis of the gene cluster has identified additional ORFs, further highlighting the complexity of the genetic machinery involved. nih.gov

The btr gene cluster encodes enzymes for all major stages of this compound biosynthesis, including the formation of the 2-DOS core, the synthesis of the AHBA side chain, and the glycosylation and acyl transfer reactions. Specific genes within the cluster are responsible for the synthesis and function of the enzymes discussed in the previous sections, such as btrC for 2-deoxy-scyllo-inosose synthase, btrS for the aminotransferase, btrN for the radical SAM dehydrogenase, btrI for the ACP, btrJ for the ligase, btrK for the decarboxylase, btrO for the monooxygenase, btrH for the acyltransferase, and btrG for the cyclotransferase. nih.govnisr.or.jpacs.orgnih.govresearchgate.netnih.gov

The organization and content of the btr gene cluster have been analyzed in different this compound-producing strains, revealing common sets of genes essential for the pathway. mdpi.compreprints.org The identification and characterization of these genes have been crucial for understanding the complete biosynthetic route to this compound and offer potential for engineering novel aminoglycosides. nisr.or.jpnih.gov

A representative list of btr genes and their associated functions is presented below:

GenePutative/Confirmed Function
btrAInvolved in aminobutyryl moiety transfer researchgate.net
btrBInvolved in aminobutyryl moiety transfer researchgate.net; Essential for this compound production nih.gov
btrCEncodes 2-deoxy-scyllo-inosose synthase researchgate.netnih.gov
btrDEncodes 2'-N-acetylparomamine deacetylase pnas.org; Essential for this compound production nih.gov
btrEPossible NAD+-dependent dehydrogenase involved in epimerization x-mol.com
btrFPossible NADPH-dependent reductase involved in epimerization x-mol.com
btrGEncodes γ-glutamyl cyclotransferase nisr.or.jpnih.govnih.gov
btrHEncodes ACP:aminoglycoside acyltransferase nisr.or.jpnih.govnih.gov
btrIEncodes Acyl Carrier Protein (ACP) nih.govnisr.or.jp
btrJEncodes ATP-dependent ligase nih.govnisr.or.jp
btrKEncodes PLP-dependent decarboxylase nih.govnisr.or.jpresearchgate.net
btrLInvolved in ribosylation nih.gov
btrMPutative UDP-GLcNA glycosyltransferase pnas.org; Essential for this compound production nih.gov
btrNEncodes radical SAM dehydrogenase nisr.or.jpnih.govacs.orgpnas.org
btrOEncodes flavin-dependent monooxygenase nih.govnisr.or.jp
btrPInvolved in dephosphorylation nih.gov
btrUImplicated in AHBA biosynthesis or transfer nisr.or.jpnih.gov
btrVComponent of BtrO monooxygenase system nih.govnih.gov
btrQ, btrR1, btrR2, btrT, btrW, btrX, btrY, btrZOther genes identified in the cluster with potential roles in biosynthesis or regulation mdpi.compreprints.orgnih.gov

Genetic Organization and Regulation of this compound Biosynthetic Gene Clusters (BGCs)

The genes responsible for this compound biosynthesis are typically organized into biosynthetic gene clusters (BGCs) in the producing organisms ontosight.aiontosight.ai. Understanding the organization and regulation of these BGCs is crucial for manipulating this compound production and developing novel analogs ontosight.ai.

Mapping and Characterization of this compound Gene Loci

The this compound biosynthetic genes, often designated as btr genes, are located within a gene cluster. In Bacillus circulans, this cluster has been reported to span approximately 24 kb and contains over 15 open reading frames (ORFs) . Studies have involved identifying and characterizing these genes through techniques like reverse genetics and sequence analysis tandfonline.comcapes.gov.br. For instance, the btrC2 gene, encoding a subunit of 2-deoxy-scyllo-inosose (DOI) synthase, a key enzyme in 2-deoxystreptamine biosynthesis, was identified and characterized in Bacillus circulans tandfonline.com. Disruption of btrC2 was shown to eliminate antibiotic production, indicating its essential role tandfonline.com.

Comparative Genomics of this compound Producers (e.g., Bacillus circulans, Paenibacillus chitinolyticus)

A comparative study involving Bacillus vitellinus NBRC 13296 (reclassified as Paenibacillus chitinolyticus) and several N. circulans strains characterized their this compound BGCs. mdpi.compreprints.orgresearchgate.net. The study identified a core region of the BGC consisting of genes such as btrS, btrN, btrM, btrL, btrA, btrB, btrC, btrD, btrE, btrF, btrG, btrH, btrI, btrJ, btrK, btrO, btrP, and btrV, along with upstream and downstream regions containing other btr genes mdpi.comresearchgate.net.

Transcriptional and Post-Transcriptional Regulation of this compound Production

The regulation of this compound biosynthesis is a complex process involving transcriptional and translational controls ontosight.ai. This regulation ensures that the antibiotic is produced in response to environmental signals ontosight.ai. While the search results mention complex regulatory networks involving regulatory genes and proteins ontosight.ai, specific details on the transcriptional and post-transcriptional regulation mechanisms of this compound production were not extensively provided in the retrieved snippets. Further research is needed to fully elucidate the intricate regulatory pathways governing this compound biosynthesis.

Biotechnological and Synthetic Biology Approaches for this compound Production and Analog Generation

Biotechnological and synthetic biology approaches offer promising avenues for enhancing this compound production and creating novel this compound analogs with potentially improved properties ontosight.aiucl.ac.uk.

Metabolic Engineering Strategies for Enhanced this compound Yields

Metabolic engineering aims to optimize cellular pathways to increase the production of desired compounds. For this compound, this could involve strategies to enhance the supply of precursors or optimize the activity of key biosynthetic enzymes ontosight.ai. While the search results generally mention genetic engineering techniques for enhanced production yields ontosight.ai, specific detailed metabolic engineering strategies applied directly to this compound production were not elaborated upon in the provided snippets. However, the engineering of Escherichia coli to increase the glucose-6-phosphate pool by disrupting pgi (glucose-6-phosphate isomerase) for heterologous expression of paromamine derivatives (an intermediate in aminoglycoside biosynthesis) demonstrates a relevant metabolic engineering approach in the context of aminoglycoside production nih.gov.

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression involves transferring the this compound BGC into a different host organism for production. This can offer advantages such as faster growth rates and easier genetic manipulation compared to the native producers ontosight.ai. Studies have explored the heterologous expression of this compound biosynthetic genes in hosts like Escherichia coli and Bacillus subtilis ucl.ac.uknih.gov. For example, an engineered E. coli system was developed for the heterologous expression of genes from the this compound gene cluster to produce paromamine derivatives nih.gov. Another study attempted to introduce a this compound BGC from Paenibacillus chitinolyticus into Bacillus subtilis for in vivo biosynthesis, and while this compound production was not achieved, expression of cluster-specific genes was confirmed ucl.ac.uk. The heterologous co-expression of btrC2 with btrC in E. coli was also used to study the function of BtrC2 in DOI synthase activity tandfonline.com.

Mutational biosynthesis, a technique involving feeding altered precursors to mutant strains, has also been used to generate this compound analogs ncats.iodntb.gov.ua. For instance, feeding 6'-N-methylgentamine C1a to a neamine-negative mutant of Bacillus circulans resulted in the isolation of 3',4'-dideoxy-6'-N-methylbutirosins A and B nih.gov.

Chemoenzymatic Synthesis of this compound and Analogs

Chemoenzymatic approaches offer alternative and potentially more sustainable routes for the synthesis of aminoglycosides and their analogs compared to traditional chemical synthesis, which often requires extensive protection and deprotection steps ucl.ac.uk. These methods leverage the specificity of enzymes to carry out particular chemical transformations.

Enzymes from the this compound biosynthetic pathway, particularly BtrH and BtrG, have been explored for their use in the chemoenzymatic synthesis of novel AHBA-bearing aminoglycosides researchgate.netacs.orgnih.gov. BtrH and BtrG are responsible for the addition and deprotection, respectively, of the AHBA moiety during this compound biosynthesis researchgate.net. Their substrate tolerance has been exploited to regioselectively introduce the AHBA side chain onto non-native aminoglycosides researchgate.netacs.org.

A chemoenzymatic route has been described for the installation of the (S)-4-amino-2-hydroxybutyryl side chain onto various 2-deoxystreptamine-containing aminoglycosides. This process utilizes purified Bacillus circulans biosynthetic enzymes BtrH and BtrG in conjunction with a synthetic acyl-SNAC surrogate substrate nih.gov. This demonstrates the potential for using this compound biosynthetic enzymes to create modified aminoglycosides with potentially altered properties nisr.or.jpresearchgate.net.

Research has also investigated the development of chemoenzymatic methods for regioselective modifications at other positions of aminoglycosides, such as the C-6' position. One approach involves a two-step chemoenzymatic route using a transaminase enzyme to generate an aldehyde at the C-6' position, followed by reductive amination or a Pictet Spengler reaction to introduce substituents selectively ucl.ac.uk. While this specific example focused on gentamicin C1a analogs, it illustrates the broader application of chemoenzymatic strategies in aminoglycoside modification, which can be relevant for this compound and its derivatives.

The application of the this compound AHBA transfer pathway to the in vitro enzymatic production of novel AHBA-bearing aminoglycosides has shown encouraging implications for the preparation of unnatural antibiotics through directed biosynthesis researchgate.net.

Molecular Mechanisms of Butirosin Action

Butirosin's Tryst with the Bacterial Ribosome

The primary target of This compound (B1197908) is the bacterial ribosome, specifically the 30S subunit, which plays a crucial role in reading the genetic code carried by messenger RNA (mRNA). ontosight.airesearchgate.netmcmaster.ca By binding to this subunit, this compound initiates a series of events that cripple the ribosome's function. smolecule.combiosynth.com

Pinpointing the Binding Site on the 30S Ribosomal Subunit

This compound's interaction with the 30S subunit is not random; it binds with high specificity to a critical region known as the decoding A-site. researchgate.netgoogle.comhee.nhs.uk This site is paramount for ensuring the accuracy of protein synthesis.

The decoding A-site is a highly conserved region within the 16S ribosomal RNA (rRNA), a major component of the 30S subunit. smolecule.comgoogle.com this compound, like other aminoglycosides, interacts directly with this RNA structure. hee.nhs.ukembopress.org Key to this interaction is helix 44 (h44) of the 16S rRNA, which forms a significant part of the A-site. diva-portal.org

This compound's binding involves the formation of hydrogen bonds with specific, conserved nucleotides in the A-site, such as A1408 and G1491. This precise interaction is enhanced by this compound's unique (S)-4-amino-2-hydroxybutyrate (AHB) side chain. mdpi.com The interaction locks the antibiotic into the A-site, setting the stage for subsequent disruption. etsu.edu

Interaction with 16S Ribosomal RNA (rRNA) (e.g., A-site, h44)

A Conformation of Disruption

The binding of this compound to the A-site is not a passive event. It induces significant conformational changes in the ribosome. embopress.orgtechnion.ac.il Specifically, the binding forces key nucleotide bases within the A-site, namely A1492 and A1493, to flip out from their normal position within the rRNA helix. wayne.edu This altered conformation mimics a state that the ribosome would normally adopt only when a correct codon-anticodon match has been made. nih.gov By locking the A-site into this "on" state, this compound primes the ribosome for error.

Sabotaging Synthesis: Interference with Translational Fidelity

The structural changes induced by this compound have profound functional consequences, leading to a breakdown in the accuracy of protein synthesis. smolecule.comresearchgate.netmcmaster.ca

A Cascade of Errors: mRNA Misreading and Codon-Anticodon Mismatch

With the A-site conformationally compromised by this compound, the ribosome's ability to discriminate between correct (cognate) and incorrect (near-cognate) transfer RNAs (tRNAs) is severely impaired. smolecule.combiosynth.commcmaster.ca The antibiotic's presence stabilizes the binding of near-cognate tRNAs that would normally be rejected. etsu.edu This leads to the frequent incorporation of incorrect amino acids into the growing polypeptide chain. ontosight.ai This phenomenon, known as mRNA misreading, results in the production of non-functional or aberrant proteins, which can disrupt cellular processes and damage the cell membrane. mcmaster.canih.gov Ultimately, this relentless accumulation of errors and the inhibition of proper protein synthesis lead to bacterial cell death. smolecule.comontosight.ai

Interactive Table of this compound's Ribosomal Interactions

Mechanism Component Specific Target/Interaction Consequence References
Binding Subunit 30S Ribosomal SubunitInitiation of antibacterial action smolecule.combiosynth.comontosight.ai
Primary Binding Site A-site of 16S rRNADirect interference with decoding researchgate.netgoogle.comhee.nhs.uk
Key rRNA Interaction Helix 44 (h44); Nucleotides A1408, G1491Stabilizes drug binding diva-portal.org
Induced Conformational Change Flipping of bases A1492 and A1493Locks ribosome in an error-prone state embopress.orgwayne.edu
Functional Interference mRNA Misreading; Codon-Anticodon MismatchProduction of faulty proteins, cell death smolecule.commcmaster.caetsu.edu

Inhibition of Translocation and Premature Termination of Protein Synthesis

This compound, like other aminoglycoside antibiotics, exerts its antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. mcmaster.ca Its primary mode of action involves high-affinity binding to the 30S ribosomal subunit, which leads to a cascade of disruptive events in the translation process. biosynth.comnumberanalytics.com

The binding of this compound to the decoding A-site on the 16S rRNA of the small ribosomal subunit induces a significant conformational change. mdpi.comnih.gov This structural alteration is central to two main inhibitory consequences: the inhibition of translocation and the misreading of the messenger RNA (mRNA) template. mdpi.commcmaster.ca

Inhibition of Translocation: Translocation is a critical step in the elongation phase of protein synthesis, where the ribosome moves one codon down the mRNA. This movement shifts the peptidyl-tRNA from the A-site (acceptor site) to the P-site (peptidyl site), making the A-site available for the next aminoacyl-tRNA. This compound's presence on the ribosome sterically hinders this movement. mcmaster.ca Studies on similar aminoglycosides have shown that this interference can drastically slow down the rate of translocation, effectively stalling the ribosome and halting protein elongation. diva-portal.org

Table 1: Research Findings on this compound's Impact on Bacterial Protein Synthesis

MechanismDescriptionConsequenceReference
Binding to 30S Ribosomal SubunitThis compound binds with high affinity to the A-site on the 16S rRNA of the small ribosomal subunit.Initiates the cascade of inhibitory actions. mcmaster.cabiosynth.commdpi.com
Inhibition of TranslocationThe antibiotic's presence impedes the movement of the peptidyl-tRNA from the A-site to the P-site.Halts the elongation cycle of protein synthesis. mdpi.commcmaster.cadiva-portal.org
mRNA MisreadingThe this compound-induced conformational change in the A-site impairs the fidelity of codon-anticodon recognition.Incorporation of incorrect amino acids into the polypeptide chain. mcmaster.caresearchgate.net
Production of Aberrant ProteinsThe consequence of widespread misreading is the synthesis of non-functional, misfolded, or truncated proteins.Disruption of cellular functions and eventual bacterial cell death. numberanalytics.comresearchgate.netgoogleapis.com

Comparative Molecular Pharmacology of this compound with Other Aminoglycosides

The defining feature of this compound is its unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, which is attached to the 1-amino group of the 2-DOS core. fapesp.brresearchgate.net This moiety is absent in closely related antibiotics like neomycin and kanamycin (B1662678). The presence of the AHBA side chain is of great pharmacological importance as it provides steric hindrance, protecting this compound from inactivation by several common aminoglycoside-modifying enzymes (AMEs). fapesp.br

AMEs are the primary mechanism of bacterial resistance to aminoglycosides. researchgate.net These enzymes inactivate the antibiotics by modifying them through phosphorylation, acetylation, or adenylation. For instance, aminoglycoside phosphotransferases, such as APH(3'), can readily inactivate kanamycin and neomycin. mcmaster.caasm.orgmdpi.com However, the AHBA group in this compound blocks the binding site for this enzyme, rendering the antibiotic significantly less susceptible to this type of enzymatic modification. fapesp.brmdpi.com

The profound impact of the AHBA side chain is highlighted by the creation of amikacin (B45834), a highly successful semi-synthetic antibiotic. Amikacin is produced by synthetically attaching the same AHBA moiety found in this compound to the kanamycin molecule. fapesp.br This modification dramatically enhances kanamycin's effectiveness against many resistant bacterial strains.

Table 2: Comparative Pharmacology of this compound and Other Aminoglycosides

AminoglycosideStructural ClassKey Differentiating FeatureSusceptibility to APH(3') InactivationReference
This compound 4,5-disubstituted 2-DOSPresence of (S)-4-amino-2-hydroxybutyrate (AHBA) side chain.Low (protected by AHBA side chain). mdpi.comfapesp.brresearchgate.net
Neomycin 4,5-disubstituted 2-DOSLacks AHBA side chain; shares a similar core structure with this compound.High. mdpi.commcmaster.canih.gov
Kanamycin 4,6-disubstituted 2-DOSDifferent substitution pattern on the 2-DOS ring; lacks AHBA side chain.High. pnas.orgasm.orgwikipedia.org
Amikacin 4,6-disubstituted 2-DOS (Semi-synthetic)Kanamycin derivative with an attached AHBA side chain.Low (protected by AHBA side chain). fapesp.brnih.govnih.gov

Mechanisms of Microbial Resistance to Butirosin

Enzymatic Modification of Butirosin (B1197908)

Enzymatic inactivation is the most significant and clinically relevant mechanism of resistance to this compound. nih.govfrontiersin.org Bacteria produce AMEs that specifically recognize and covalently modify the this compound structure. This modification, often occurring at key hydroxyl (–OH) or amino (–NH2) groups, sterically hinders the antibiotic's ability to bind to the ribosome, rendering it inactive. igi-global.comnih.gov

AMEs are broadly categorized into three main classes based on the type of chemical modification they catalyze: Acetyltransferases (AACs), Phosphotransferases (APHs), and Nucleotidyltransferases (ANTs). nih.govnih.govfrontiersin.org Each class contains numerous enzymes with varying substrate specificities, some of which are capable of inactivating this compound. springermedizin.de

Aminoglycoside Acetyltransferases (AACs) are a large family of enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A to an amino group on the aminoglycoside. igi-global.comnih.gov While the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain at the N1 position of this compound offers protection against many AMEs, certain AAC enzymes can still confer resistance. researchgate.net However, this compound is generally less susceptible to AACs compared to other aminoglycosides that lack this protective side chain. The activity of specific AACs against this compound can vary. For instance, some studies have identified AAC enzymes in pathogenic strains, but this compound is not always listed as a primary substrate for the most common variants like AAC(6')-I. nih.gov The presence of specific AAC-encoding genes can lead to reduced susceptibility to a range of aminoglycosides, and while this compound may be affected, the impact is often less pronounced than for other members of the class.

Aminoglycoside Phosphotransferases (APHs) represent the second-largest family of AMEs and are a significant cause of resistance in clinical settings, particularly in Gram-positive bacteria like Enterococcus and Staphylococcus species. mdpi.com These enzymes inactivate aminoglycosides by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. igi-global.comimrpress.com

Several APH enzymes have been identified that can inactivate this compound. researchgate.netresearchgate.net Notable examples include:

APH(3')-IIIa : This is one of the most extensively studied AMEs due to its unusually broad substrate profile. nih.gov Despite the protective AHBA side chain, this compound is a substrate for APH(3')-IIIa, which phosphorylates it. frontiersin.orgnih.gov This enzyme is found in many Gram-positive pathogens and is a common marker for aminoglycoside resistance. mdpi.comnih.gov

APH(3')-IIc : This enzyme, found in bacteria such as Stenotrophomonas maltophilia, contributes to resistance against this compound, kanamycin (B1662678), neomycin, and paromomycin. researchgate.netresearchgate.net

APH(3')-VIe : Identified in Acinetobacter baumannii, this enzyme confers resistance to a panel of aminoglycosides including this compound, amikacin (B45834), kanamycin, and neomycin. springermedizin.de

APH(3’)-II : This enzyme is also known to confer resistance to this compound. springermedizin.de

The ability of APH(3')-IIIa to inactivate N1-substituted aminoglycosides like this compound and the semisynthetic amikacin has been a subject of detailed structural studies. nih.gov

Table 1: Selected Aminoglycoside Phosphotransferases (APHs) Conferring Resistance to this compound

EnzymeBacterial Source (Example)Other SubstratesReference
APH(3')-IIIa Enterococcus faecalis, Staphylococcus aureusAmikacin, Isepamicin (B1207981), Neomycin mdpi.comnih.gov
APH(3')-IIc Stenotrophomonas maltophiliaKanamycin, Neomycin, Paromomycin researchgate.netresearchgate.net
APH(3')-VIe Acinetobacter baumanniiAmikacin, Kanamycin, Neomycin, Isepamycin springermedizin.de
APH(3')-II Pseudomonas aeruginosaKanamycin, Neomycin, Ribostamycin (B1201364), Paromomycin springermedizin.de

Aminoglycoside Nucleotidyltransferases (ANTs), also known as adenylyltransferases, inactivate aminoglycosides by transferring an adenylyl group (AMP) from ATP to a hydroxyl group. igi-global.comnih.gov While this compound's unique structure provides protection against certain AMEs, it can still be a target for some ANT enzymes. mdpi.comsemanticscholar.org However, the N1-AHBA side chain of this compound was specifically designed to evade inactivation by enzymes like ANT(2''). mdpi.comsemanticscholar.org The prevalence of ANT-mediated resistance to this compound appears to be lower than that of APH-mediated resistance. Genes encoding ANT enzymes are found on various mobile genetic elements, contributing to their spread. mdpi.comsemanticscholar.org

The interaction between AMEs and this compound is governed by specific structural features of both the enzyme and the antibiotic. Crystal structures of AMEs in complex with their substrates have provided critical insights into the mechanisms of recognition and catalysis.

For APH(3')-IIIa, structural studies have revealed that the enzyme's antibiotic-binding pocket is highly adaptable. nih.gov A flexible substrate-binding loop plays a key role in accommodating structurally diverse aminoglycosides, including those with bulky N1-substituents like this compound's AHBA group. nih.gov The structure of APH(3')-IIIa complexed with this compound shows that the antibiotic binds in a manner similar to other related aminoglycosides. nih.gov This malleability of the active site explains why APH(3')-IIIa can overcome the protective effect of the AHBA side chain that is effective against many other AMEs. frontiersin.orgnih.gov The enzyme positions the 3'-hydroxyl group of this compound for nucleophilic attack on the γ-phosphate of ATP, leading to its inactivation. nih.govresearchgate.net

The genes that encode for Aminoglycoside-Modifying Enzymes are frequently located on mobile genetic elements such as plasmids and transposons. nih.govmdpi.comelsevier.es This mobility is a primary driver of the rapid spread of antibiotic resistance among different bacterial species and genera through a process known as horizontal gene transfer. nih.govmdpi.com The presence of AME genes on plasmids allows for their efficient transfer between bacteria via conjugation, transformation, or transduction. This means that a susceptible bacterium can quickly acquire resistance to this compound and other aminoglycosides by obtaining a plasmid carrying an AME gene from a resistant bacterium. scielo.br The dissemination of these resistance genes is a major public health concern, as it can lead to widespread resistance in clinical environments. nih.gov

Phosphotransferases (APHs) and this compound Inactivation (e.g., APH(3')-IIIa)

Structural Basis of AME-Butirosin Recognition and Catalysis

Ribosomal Target Modification

This compound, like other aminoglycoside antibiotics, exerts its antibacterial effect by binding to the A-site of the 16S ribosomal RNA (rRNA) within the bacterial 30S ribosomal subunit. mcmaster.camdpi.com This binding interferes with protein synthesis, leading to mistranslation of mRNA and ultimately cell death. mcmaster.ca Bacteria can acquire resistance to this compound by altering this ribosomal target, thereby reducing the antibiotic's binding affinity. nih.govresearchgate.net

Mutations within the 16S rRNA, particularly at the A-site where this compound binds, can confer resistance. researchgate.netnih.gov Changes in the nucleotide sequence at this critical binding site can disrupt the hydrogen bonds formed between the antibiotic and the rRNA, leading to a decrease in binding affinity. niph.go.jp While bacteria often have multiple copies of rRNA genes, making it necessary for mutations to occur in all copies for high-level resistance, this mechanism is a known pathway for aminoglycoside resistance. nih.gov

A more common and clinically significant mechanism of ribosomal target modification is the enzymatic methylation of the 16S rRNA. nih.govmdpi.com Bacteria can acquire genes encoding 16S rRNA methyltransferases, enzymes that add a methyl group to specific nucleotides within the A-site. niph.go.jpmdpi.com This modification sterically hinders the binding of this compound and other aminoglycosides, leading to high-level resistance. niph.go.jpscielo.br

Two primary types of 16S rRNA methyltransferases associated with aminoglycoside resistance are those that methylate at the N7 position of guanine-1405 (N7-G1405) and those that methylate at the N1 position of adenine-1408 (N1-A1408). mdpi.com The genes for these enzymes are often located on mobile genetic elements like plasmids, facilitating their spread among pathogenic bacteria. nih.govniph.go.jp For instance, the armA gene, which encodes a 16S rRNA methylase, has been found on plasmids in various Gram-negative pathogens and is associated with resistance to a broad range of aminoglycosides, including this compound. scielo.brnih.gov Another plasmid-mediated 16S rRNA methyltransferase, NpmA, methylates the A1408 position and also confers broad resistance to aminoglycosides. niph.go.jpasm.org

While the primary target of this compound is the 16S rRNA, mutations in ribosomal proteins can also indirectly confer resistance. nih.govmcmaster.ca For example, mutations in the rpsL gene, which encodes the ribosomal protein S12, can lead to high-level resistance to streptomycin, another aminoglycoside. nih.gov Although not in direct contact with most aminoglycosides, S12 plays a crucial role in maintaining the structure and function of the ribosome. plos.org Mutations in S12 can induce conformational changes in the ribosome that affect the A-site and reduce the binding efficiency of this compound. plos.orgasm.org Similarly, mutations in other ribosomal proteins, such as S5, have been linked to resistance to spectinomycin, highlighting the principle that alterations in ribosomal protein structure can impact antibiotic susceptibility. nih.gov

Enzymatic Methylation of Ribosomal RNA (e.g., 16S rRNA methyltransferases)

Reduced this compound Accumulation within Microbial Cells

Another effective strategy for microbial resistance is to limit the intracellular concentration of the antibiotic. nih.govwjpsronline.com This can be achieved by either preventing the drug from entering the cell or by actively pumping it out.

Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govgeneticsmr.org The overexpression of these pumps can significantly reduce the intracellular concentration of this compound, thereby conferring resistance. springermedizin.de

A notable example is the AmrAB-OprA efflux pump, a member of the Resistance-Nodulation-Cell Division (RND) family. frontiersin.orgfrontiersin.org This pump is a major contributor to intrinsic aminoglycoside resistance in bacteria such as Burkholderia pseudomallei. frontiersin.orgnih.gov The AmrAB-OprA system is a tripartite complex, with AmrB being the inner membrane transporter, OprA the outer membrane channel, and AmrA the periplasmic membrane fusion protein that links the other two components. geneticsmr.orgmdpi.com Overexpression of the amrAB-oprA operon leads to high-level resistance to various aminoglycosides, including this compound. frontiersin.orgnih.gov

Efflux Pump SystemFamilyKnown SubstratesOrganism(s)
AmrAB-OprARNDAminoglycosides (including this compound), MacrolidesBurkholderia pseudomallei
MexXY-OprMRNDAminoglycosides, Tetracyclines, FluoroquinolonesPseudomonas aeruginosa

The outer membrane of Gram-negative bacteria serves as a selective barrier, regulating the influx of molecules into the cell. mdpi.comnih.gov Changes in the composition and structure of this membrane can reduce the permeability to antibiotics like this compound. springermedizin.demdpi.com

Efflux Pump Systems in this compound Resistance (e.g., AmrAB-OprA)

Mechanisms of Intrinsic and Acquired this compound Resistance

Microbial resistance to this compound, like other aminoglycoside antibiotics, can be categorized into intrinsic and acquired mechanisms. Intrinsic resistance refers to the innate characteristics of a microorganism that confer insusceptibility to an antibiotic, while acquired resistance results from genetic changes, such as mutations or the acquisition of new genetic material. futurelearn.comnih.gov The most significant mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic molecule. nih.govnih.gov

Intrinsic Resistance

Intrinsic resistance is a natural, species-specific trait. futurelearn.com The primary intrinsic mechanism that can limit the efficacy of this compound is the bacterial cell envelope's reduced permeability.

Outer Membrane Permeability: Gram-negative bacteria possess an outer membrane that functions as a selective barrier, restricting the entry of many substances, including large antibiotic molecules. futurelearn.comnih.gov This structural feature can contribute to a baseline level of reduced susceptibility to aminoglycosides like this compound.

Efflux Pumps: Bacteria can possess chromosomally encoded efflux pumps that actively transport a wide range of compounds, including antibiotics, out of the cell. futurelearn.commdpi.com These systems prevent the antibiotic from reaching its intracellular target, the ribosome, and accumulating to a lethal concentration. The MexXY-OprM efflux system in Pseudomonas aeruginosa, for instance, is a known contributor to aminoglycoside resistance. mdpi.com

Acquired Resistance

Acquired resistance is more clinically significant and typically involves specific genes obtained through horizontal gene transfer (e.g., on plasmids and transposons) or spontaneous mutations. nih.govmdpi.com

The most prevalent mechanism of acquired resistance to aminoglycosides is the production of aminoglycoside-modifying enzymes (AMEs). nih.govresearchgate.net These enzymes covalently modify the antibiotic, leading to a modified drug that binds poorly to its ribosomal target. researchgate.netasm.org AMEs are broadly classified into three main families based on the reaction they catalyze.

Aminoglycoside Acetyltransferases (AACs): These enzymes use acetyl-CoA to transfer an acetyl group to an amino function on the aminoglycoside. nih.gov

Aminoglycoside Phosphotransferases (APHs): These enzymes utilize ATP to transfer a phosphate group to a hydroxyl function on the antibiotic. nih.gov

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes use ATP to transfer an AMP moiety to a hydroxyl group. nih.gov

The unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain on the 1-amino group of this compound provides steric hindrance, protecting it from modification by several AMEs that inactivate other aminoglycosides like neomycin and kanamycin. asm.orgmdpi.com This structural feature is a key reason for this compound's activity against certain resistant strains. nih.gov However, this protection is not absolute, and several AMEs have been identified that can successfully inactivate this compound.

Research Findings on this compound-Inactivating Enzymes:

Aminoglycoside 3'-O-Phosphotransferase (APH(3')): This is a clinically important family of resistance enzymes. While the AHBA side chain offers protection against many AMEs, this compound remains susceptible to inactivation by certain APH(3') variants, notably APH(3')-IIIa. asm.org The crystal structure of APH(3')-IIIa in complex with this compound revealed that the enzyme's flexible antibiotic-binding loop can accommodate the N1-substituted side chain, allowing for phosphorylation at the 3'-hydroxyl group. asm.org The gene aphA6 has been identified in Acinetobacter baumannii as a cause of resistance to amikacin and this compound. scielo.br this compound-producing organisms themselves, such as Bacillus circulans and Bacillus vitellinus, harbor APH genes that confer self-resistance. tandfonline.comnih.gov

Aminoglycoside 2'-N-Acetyltransferase (AAC(2')): In a study of Streptomyces fradiae, a neomycin producer, mutants resistant to this compound were generated. tandfonline.com These resistant mutants were found to inactivate this compound through acetylation at the 2'-amino group, a reaction catalyzed by an AAC(2') enzyme. This demonstrated that N-acetylation can be a mechanism of resistance to this compound in certain bacteria. tandfonline.com

Table 1: Examples of Aminoglycoside-Modifying Enzymes Affecting this compound

Enzyme Family Specific Enzyme / Gene Organism Mechanism Finding Citation
Aminoglycoside Phosphotransferases (APH) APH(3')-IIIa Enterococci Phosphorylation of the 3'-hydroxyl group Inactivates this compound despite the AHBA side chain. The enzyme's flexible loop accommodates the N1-substituent. asm.org
Aminoglycoside Phosphotransferases (APH) APH from this compound producer Bacillus vitellinus Phosphorylation of the 3'-hydroxyl group A cloned gene from the producer organism conferred resistance to this compound and neomycin in E. coli and B. subtilis. tandfonline.com
Aminoglycoside Phosphotransferases (APH) aphA6 Acinetobacter baumannii Phosphorylation This gene is widespread and confers resistance to a range of aminoglycosides, including this compound. scielo.br
Aminoglycoside Acetyltransferases (AAC) AAC(2') Streptomyces fradiae (mutants) Acetylation of the 2'-amino group This compound-resistant mutants were found to inactivate the antibiotic via 2'-N-acetylation. tandfonline.com

Another, though less common, mechanism of aminoglycoside resistance is the alteration of the drug's target, the 16S rRNA within the 30S ribosomal subunit. nih.gov This is typically achieved through enzymatic methylation of specific nucleotides in the A-site, where aminoglycosides bind. This modification reduces the binding affinity of the antibiotic, conferring broad-spectrum resistance to most aminoglycosides. mdpi.com While this is a known mechanism for aminoglycoside resistance in pathogenic bacteria, specific studies detailing its role in this compound-only resistance are less common.

Structural Modification and Rational Design of Butirosin Analogs for Research Purposes

Design and Synthesis of Butirosin (B1197908) Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involving this compound derivatives focus on understanding how modifications to the molecule's structure affect its biological activity, particularly against resistant bacterial strains. These studies often involve the synthesis of analogs with specific alterations to the 2-DOS core, the attached sugar moieties, or the AHBA side chain.

Chemical and Chemoenzymatic Modification at Specific Functional Groups

Chemical and chemoenzymatic methods are employed to introduce modifications at specific functional groups of this compound. These modifications can include acylation, alkylation, deoxygenation, and amination at various positions on the this compound scaffold. For instance, N-alkyl derivatives of this compound A have been synthesized to investigate their antibacterial properties. nih.gov

Chemoenzymatic approaches leverage the specificity of enzymes involved in aminoglycoside biosynthesis or modification to achieve regioselective alterations. The substrate tolerance of enzymes like BtrH and BtrG, responsible for the addition of the AHBA moiety in this compound biosynthesis, has been exploited to introduce the AHBA side chain onto non-native aminoglycosides, demonstrating the potential for enzymatic synthesis of novel AHBA-bearing aminoglycosides. researchgate.netfrontiersin.orgbiorxiv.orgfrontiersin.org Other enzymatic methods utilizing AMEs have also been reported for generating N-acylated aminoglycosides. researchgate.netfrontiersin.org

Studies have explored modifications at the 6'-amino group of aminoglycosides, demonstrating that such alterations can be advantageous in circumventing AG-resistance mechanisms. frontiersin.org Similarly, modifications at the 3''-amino group have shown promise in improving antibacterial activity against multidrug-resistant Gram-negative bacteria and reducing in vitro nephrotoxicity in amikacin (B45834) analogs. frontiersin.org

Role of the AHBA Side Chain in Modulating Resistance to AMEs

The AHBA side chain at the C1-amine of the 2-DOS core is a crucial determinant of this compound's resistance profile against AMEs. researchgate.netpreprints.org This moiety provides a natural defense mechanism by protecting the aminoglycoside from inactivation by several common AMEs. researchgate.netpreprints.orgfrontiersin.org The presence of the AHBA group can sterically hinder the binding of AMEs, such as AAC(6')-Ii and APH(3')-IIIa, to the aminoglycoside core. NMR studies have revealed distinct conformations of this compound when bound to AAC(6')-Ii compared to aminoglycosides lacking the AHBA group.

Despite the protection offered by the AHBA group against many AMEs, this compound, amikacin, and isepamicin (B1207981) are still susceptible to inactivation by APH(3')-IIIa. asm.orgnih.gov Crystal structure analysis of APH(3')-IIIa in complex with this compound A has shown that this compound A binds similarly to other 4,5-disubstituted aminoglycosides, with a flexible antibiotic-binding loop in the enzyme accommodating the AHBA group. asm.orgnih.gov This structural insight suggests that further modifications to the AHBA group could lead to new derivatives that evade inactivation by APH(3')-IIIa while retaining ribosomal binding affinity. asm.orgnih.gov

The importance of the AHBA side chain in conferring resistance has led to its synthetic incorporation into clinically valuable antibiotics like amikacin and arbekacin (B1665167). researchgate.netpreprints.org These semisynthetic derivatives were developed to evade clinically relevant AMEs. frontiersin.org

Probing this compound-Target Interactions with Modified Analogs

Modified this compound analogs serve as valuable tools for probing the interactions between the antibiotic and its cellular targets, primarily the bacterial ribosome. By systematically altering specific functional groups or regions of the this compound molecule, researchers can investigate the contribution of these structural elements to binding affinity and mechanism of action.

Studies involving deoxy derivatives of this compound A and 5''-amino-5''-deoxythis compound A have been conducted to understand their activity against resistant microorganisms that inactivate this compound through 3'-phosphorylation. jst.go.jp NMR spectroscopy, including 13C and 1H NMR, is employed to confirm the structures of these modified compounds and to conduct conformational studies, providing insights into how structural changes influence their interaction with the ribosomal target or resistance enzymes. jst.go.jp

Crystal structures of APH(3')-IIIa in complex with this compound A have provided detailed information on the binding mode and the role of the enzyme's flexible loop in accommodating the AHBA group. asm.orgnih.gov This structural data, along with computational modeling, helps to understand the molecular basis of resistance and guide the design of analogs with improved target binding or reduced susceptibility to modification. asm.orgnih.gov

Computational and Modeling Approaches for this compound Analog Design (e.g., molecular docking, molecular dynamics)

Computational and modeling approaches, such as molecular docking and molecular dynamics simulations, play a significant role in the rational design of this compound analogs. These methods allow researchers to predict the binding orientation and affinity of this compound derivatives to their targets, such as the bacterial ribosome or AMEs, and to evaluate the impact of structural modifications on these interactions.

Molecular docking can be used to screen libraries of potential this compound analogs in silico and identify compounds with favorable predicted binding to the ribosomal A site or reduced binding to resistance enzymes. embopress.org This helps prioritize synthesis efforts for the most promising candidates.

Molecular dynamics simulations provide a more dynamic view of this compound and its analogs interacting with their targets over time. worldscientific.com These simulations can reveal the flexibility of the molecules and their binding sites, the stability of the complexes, and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces). asm.org For example, molecular dynamics simulations were used in conjunction with crystal structure data to model the binding of amikacin, an AHBA-containing aminoglycoside derived from kanamycin (B1662678), to APH(3')-IIIa, providing further support for the observed conformational adaptations in the enzyme's binding loop. asm.orgnih.gov

Computational approaches can also be used to analyze the electronic properties and conformational preferences of this compound analogs, aiding in the understanding of SAR and guiding the design of new derivatives with improved properties. escholarship.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound72393
This compound A12302171
This compound B12302172
AHBA127115
Amikacin39138
Isepamicin456387
Arbekacin441322
Ribostamycin (B1201364)29907
Kanamycin A6075
Kanamycin B14901
Neomycin B16533
Gentamicin (B1671437)3467
Netilmicin441300
Plazomicin118753643
Spectinomycin5860
Paromomycin I16534
Lividomycin A3000429
Dibekacin36391
Sorbistin A16436556
2-deoxystreptamine (B1221613)100000028
AMPPNP455964
ADP5842
ATP5950

Data Table

While detailed quantitative data tables on the activity of a wide range of this compound analogs were not consistently available across the search results in a format suitable for a single comprehensive table, the following summarizes key findings regarding the impact of the AHBA group on resistance to specific AMEs, as discussed in the text:

AminoglycosideAHBA MoietySusceptibility to AAC(6')-IiSusceptibility to APH(3')-IIIa
This compoundYesReducedSusceptible
AmikacinYesReducedSusceptible
IsepamicinYesReducedSusceptible
Kanamycin ANoHigherSusceptible
Neomycin BNoHigherSusceptible

Note: "Reduced" susceptibility indicates that the presence of the AHBA group provides some level of protection compared to aminoglycosides lacking this moiety, but resistance can still occur through other mechanisms or against specific AMEs. "Susceptible" indicates that the antibiotic is inactivated by the enzyme.

This table is based on the research findings indicating that the AHBA moiety protects against several common AMEs like AAC(6')-Ii, but not APH(3')-IIIa. asm.orgnih.gov Specific quantitative data (e.g., IC50 values) for a broad range of analogs and enzymes would be required for a more detailed data table, but this summary illustrates the key role of the AHBA group in modulating resistance.

Analytical and Characterization Methodologies for Butirosin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating butirosin (B1197908) components and quantifying their presence in various samples, including fermentation broths and reaction mixtures from enzymatic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound. It allows for the separation of this compound A and this compound B, as well as the detection of modified forms or related compounds. Studies investigating the biosynthesis of this compound or the activity of aminoglycoside-modifying enzymes often employ HPLC to monitor reaction progress and identify products nisr.or.jpoup.com. For instance, HPLC analysis has been used to examine the reaction products of enzymes involved in this compound biosynthesis, such as BtrN, which catalyzes the oxidation of 2-deoxy-scyllo-inosamine (B1216308) nisr.or.jp. HPLC has also been utilized to distinguish this compound reaction products from those of other aminoglycoside-acetylating enzymes oup.com. The technique can be coupled with different detectors, such as UV detectors, for quantification core.ac.uk.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry, providing a powerful tool for this compound research. This hyphenated technique is particularly useful for analyzing complex mixtures and confirming the identity of this compound and its derivatives based on their mass-to-charge ratio. LC-MS/MS (tandem mass spectrometry) can provide further structural information through fragmentation patterns core.ac.uk. This method has been applied in studies characterizing antimicrobial compounds, including the analysis of secondary metabolites in bacteria that may produce this compound researchgate.net. LC-MS has also been used to study the biosynthesis of this compound and related compounds cardiff.ac.ukkoreascience.kr. The technique allows for sensitive detection and identification, even for underivatized amino acids involved in this compound biosynthesis researchgate.net.

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques provide detailed information about the chemical structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for determining the complete structure and conformational properties of this compound and its modified forms. Both 1D and 2D NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, are employed to assign proton and carbon signals and elucidate the connectivity of atoms within the molecule nih.govresearchgate.net. NMR studies have been used to determine the solution structure of this compound A and investigate its conformation nih.gov. Furthermore, NMR spectroscopy has been applied to study the binding of this compound A to enzymes like aminoglycoside 6'-N-acetyltransferase-Ii acs.org. Changes in NMR spectra, particularly 13C-NMR shifts, can indicate the position of modifications, such as acetylation, on the this compound molecule tandfonline.com.

Here is an example of how NMR data might be presented (illustrative data based on search results):

Atom Position1H NMR Chemical Shift (ppm)13C NMR Chemical Shift (ppm)
C-1'-56.4 tandfonline.com
C-2'-42.5 tandfonline.com
C-3-50.3 tandfonline.com
C-δ-37.6 tandfonline.com
C-1' (acetylated)-Upfield shift tandfonline.com
C-2' (acetylated)-Upfield shift tandfonline.com
C-3' (acetylated)-Upfield shift tandfonline.com

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of this compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for analyzing this compound due to its ability to handle polar and thermolabile compounds core.ac.uk. MS can confirm the molecular formula of this compound and its derivatives medkoo.com. Tandem mass spectrometry (MS/MS) or collisionally activated dissociation (CAD) can be used to fragment the molecule and obtain structural insights from the resulting ions core.ac.uk. This is particularly useful for identifying modified forms or impurities. Predicted collision cross-section (CCS) values can also be calculated and used in conjunction with MS data for characterization uni.lu.

Here is an example of MS data for this compound A (CID 12302171) uni.lu:

Adductm/zPredicted CCS (Ų)
[M+H]+556.28243229.5
[M+Na]+578.26437228.3
[M-H]-554.26787223.7

X-ray Crystallography of this compound-Enzyme and this compound-Ribosome Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of this compound in complex with its biological targets, providing insights into the molecular basis of its activity and resistance.

Crystal structures of aminoglycoside-modifying enzymes in complex with this compound or its analogs have been determined. For example, the crystal structure of APH(3')-IIIa, an aminoglycoside O-phosphotransferase, in complex with this compound A and an ATP analog has been reported asm.orgnih.gov. These structures reveal how this compound binds to the enzyme and provide a structural basis for understanding resistance mechanisms. The flexible antibiotic-binding loop in APH(3')-IIIa is crucial for accommodating different aminoglycosides, including this compound A asm.org.

While direct crystal structures of this compound bound to the bacterial ribosome are less commonly reported compared to other aminoglycosides, X-ray crystallography of ribosome complexes with other antibiotics targeting the same site (the 30S ribosomal subunit) provides a framework for understanding this compound's interaction nih.gov. Aminoglycosides, including this compound, exert their effect by binding to the bacterial 30S ribosomal subunit and interfering with protein synthesis ontosight.aismolecule.com. Structural studies of ribosome-antibiotic complexes in general are vital for understanding the mechanism of action and the impact of structural modifications on binding affinity and efficacy cam.ac.ukhelmholtz-munich.de.

Biochemical and Biophysical Assays for this compound Activity and Interaction Studies (in vitro only)

In vitro biochemical and biophysical assays play a crucial role in understanding the mechanism of action, spectrum of activity, and interactions of this compound with bacterial targets and resistance mechanisms. These studies provide detailed insights at the molecular level, complementing broader microbiological assessments.

This compound, as an aminoglycoside antibiotic, exerts its antibacterial effect primarily by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. In vitro studies, such as ribosomal binding assays, are fundamental in validating this mechanism and assessing the affinity of this compound for its ribosomal target.

Comparative in vitro studies have frequently been conducted to evaluate this compound's activity against various bacterial strains, often in comparison to other aminoglycosides like gentamicin (B1671437). These studies commonly employ minimal inhibitory concentration (MIC) profiling to quantify the lowest concentration of this compound required to inhibit visible bacterial growth. nih.govnih.govnih.gov

Research findings indicate that this compound demonstrates broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govasm.org Notably, this compound has shown activity against certain strains resistant to gentamicin in in vitro comparative tests. nih.govnih.govnih.gov

The activity of this compound in vitro can be influenced by the composition of the growth medium and environmental factors such as pH. Studies have observed that this compound's activity might be lessened at acidic pH or under anaerobic conditions, similar to other aminoglycosides. nih.govnih.govasm.org The specific medium used, such as Mueller-Hinton broth or agar, can also impact observed activity levels. nih.govasm.org

A significant area of in vitro investigation focuses on the interaction of this compound with aminoglycoside-modifying enzymes (AMEs), which are a primary mechanism of bacterial resistance. This compound's unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain provides protection against inactivation by certain AMEs. However, in vitro studies have shown that this compound is susceptible to inactivation by enzymes such as aminoglycoside 3'-phosphotransferase type IIIa [APH(3')-IIIa]. oup.comasm.orgasm.orgnih.gov

Biophysical techniques have been employed to delve deeper into the interactions between this compound and AMEs. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically transferred Nuclear Overhauser Effect Spectroscopy (TRNOESY), has been used to study the conformations of this compound A when bound to APH(3')-IIIa in ternary complexes with ATP. acs.org These studies provide structural insights into the binding process, suggesting restricted motions for certain rings of this compound A when bound to the enzyme. acs.org

X-ray crystallography has also been instrumental in elucidating the structural basis of this compound's interaction with APH(3')-IIIa. Crystal structures of APH(3')-IIIa in complex with this compound A and an ATP analog have revealed how the enzyme accommodates this compound A, highlighting the flexibility of the antibiotic-binding loop in the enzyme to make space for the AHBA group. asm.orgnih.gov These structural analyses provide a molecular understanding of why this compound, despite its AHBA moiety, remains a substrate for APH(3')-IIIa. asm.orgnih.gov

In addition to studying interactions with resistance enzymes, in vitro enzymatic assays have been used to investigate the biosynthesis of this compound. For example, the activity and mechanism of enzymes like BtrN, a radical S-adenosyl methionine (SAM) dehydrogenase involved in the this compound biosynthetic pathway, have been characterized using in vitro assays. nih.govpnas.org Similarly, studies have explored the activity of BtrH and BtrG, enzymes responsible for the transfer and deprotection of the AHBA side chain onto the this compound scaffold in vitro. researchgate.netpnas.org

Future Directions and Emerging Research Avenues in Butirosin Studies

Discovery of Novel Butirosin (B1197908) Analogs from Natural Sources

The exploration of natural sources continues to be a vital strategy for discovering novel antibiotic compounds, including this compound analogs. While this compound is produced by Bacillus circulans, related gene clusters and this compound synthesis have been observed in bacterial communities from sources like spinach and lettuce. researchgate.net The chemical diversity found in bacteria, particularly actinomycetes, which are prolific producers of antibiotics, suggests potential for identifying new this compound-like structures. mdpi.com

Research has shown that modifications to the this compound structure can influence its activity. For instance, deoxy derivatives in the α-d-glucopyranosyl unit of this compound A have demonstrated improved antibiotic activity against certain organisms compared to this compound A itself. mdpi.com Similarly, the presence of a 5-amino function in the β-d-xylofuranosyl unit has shown advantageous effects against some studied organisms. mdpi.com These findings highlight the potential for discovering naturally occurring analogs with altered or enhanced properties.

Chemoinformatics approaches are also being employed to screen natural product databases, including those from marine and microbial sources, for lead-like molecules with potential antibiotic activity, which could include this compound analogs. mdpi.com

Advanced Engineering of Producer Strains for Diversified this compound Production

Metabolic engineering and genetic modification of antibiotic-producing strains offer promising avenues for increasing the yield of existing this compound components and generating novel, diversified this compound analogs. Bacillus circulans is the natural producer of this compound. researchgate.netnih.gov

Research in other aminoglycoside producers, such as Streptoalloteichus tenebrarius (which produces tobramycin (B1681333), a structurally related aminoglycoside), has demonstrated the effectiveness of genetic engineering to improve production yields and potentially introduce modifications. researchgate.net Strategies include the inactivation of competing biosynthetic pathways and the introduction of additional copies of relevant gene clusters. researchgate.net

The biosynthesis of this compound involves specific enzymes, such as the acyltransferase BtrH and its partner BtrG, which are responsible for transferring the AHBA side chain to the ribostamycin (B1201364) scaffold. researchgate.net Exploiting the substrate tolerance of these enzymes through in vitro enzymatic synthesis could allow for the introduction of the AHBA side chain onto non-native aminoglycosides, leading to the production of unnatural antibiotics via directed biosynthesis. researchgate.net

Understanding the this compound biosynthetic gene cluster is crucial for advanced engineering efforts. While initial attempts to locate the entire cluster based on the self-resistance gene butA were not fully successful, ongoing research aims to fully characterize these genes to facilitate targeted modifications.

This compound as a Chemical Biology Tool for Ribosome Function Elucidation

This compound, like other aminoglycoside antibiotics, exerts its antibacterial effect primarily by binding to the bacterial ribosome, specifically the 30S ribosomal subunit, and disrupting protein synthesis. smolecule.comdiva-portal.org This interaction makes this compound a valuable tool for studying the intricate mechanisms of ribosome function.

This compound binds to the 16S ribosomal RNA, interfering with translational fidelity and leading to cell death. smolecule.com Researchers utilize this compound to investigate how bacteria develop resistance by observing mutations that allow survival, providing insights into resistance mechanisms. smolecule.com Furthermore, by inhibiting protein synthesis, this compound can be used to study gene expression and identify genes involved in protein synthesis and ribosome function. smolecule.com

The ribosome is a complex molecular machine responsible for translating mRNA into proteins, involving processes like mRNA decoding, peptide bond formation, and translocation. diva-portal.org Aminoglycosides, including this compound, can inhibit various phases of this process. diva-portal.org Studies using techniques like cryo-EM and fast kinetics can reveal the precise binding sites and the molecular consequences of this compound interaction with the ribosome, contributing to a deeper understanding of translation. diva-portal.orgoup.com

Engineered ribosomes are also being developed to incorporate non-standard amino acids and other monomers, expanding the scope of chemical biology. acs.org While not directly focused on this compound's inhibitory action, this field highlights the ribosome as a target for chemical manipulation and study, where this compound's well-characterized interaction can serve as a reference point.

Strategies to Circumvent this compound Resistance via Rational Design

Bacterial resistance to aminoglycosides, including this compound, is a significant challenge, primarily mediated by aminoglycoside-modifying enzymes (AMEs) that inactivate the antibiotics through phosphorylation, nucleotidylation, or acetylation. acs.orgmdpi.comnih.gov this compound's AHBA side chain provides some protection against certain AMEs, which has inspired the development of semisynthetic aminoglycosides like amikacin (B45834) and arbekacin (B1665167) that incorporate this feature. nih.govresearchgate.net However, this compound and these semisynthetic derivatives are still susceptible to inactivation by enzymes like APH(3′)-IIIa. nih.gov

Rational design strategies aim to modify the this compound structure to evade common resistance mechanisms. Structural studies, such as the crystal structure of APH(3′)-IIIa in complex with this compound A, provide crucial insights into how the enzyme interacts with the antibiotic. nih.gov This knowledge can inform the design of new derivatives with altered binding properties that prevent enzymatic modification while retaining ribosomal binding affinity. nih.gov

Modifications at specific positions on the aminoglycoside core can impact susceptibility to AMEs. For example, deoxygenation of hydroxyl groups or alkylation of amino groups have been explored in other aminoglycosides to reduce AME affinity. mdpi.com Applying these principles, along with insights from this compound's unique AHBA group, can guide the synthesis of novel this compound analogs designed to be poor substrates for prevalent AMEs. nih.govmdpi.comnih.gov

Beyond modifying the antibiotic itself, another strategy involves developing inhibitors of AMEs that can be co-administered with aminoglycosides to restore their activity in resistant strains. nih.govchemistryviews.org Computational methods and high-throughput screening are being used to identify such inhibitors. chemistryviews.org While research in this area may not be specific to this compound, the principles and identified inhibitors could potentially be applied to protect this compound from enzymatic inactivation.

Exploring Synergistic Molecular Interactions of this compound with Other Compounds (in vitro only)

Investigating the synergistic interactions of this compound with other compounds in vitro is a valuable approach to potentially enhance its antibacterial activity and overcome resistance. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. scispace.com

In vitro studies can explore combinations of this compound with other antibiotics, non-antibiotic drugs, or small molecules. For example, combining this compound with compounds that inhibit AMEs could protect this compound from inactivation and restore its efficacy against resistant bacteria. nih.govchemistryviews.org

Furthermore, exploring combinations with compounds that target different cellular pathways or components could lead to synergistic antibacterial effects. In vitro assays, such as checkerboard dilutions or time-kill studies, can quantitatively assess the nature of these interactions. These studies focus on the molecular mechanisms underlying the combined effects, such as altered ribosomal binding, enhanced membrane permeability allowing better this compound uptake, or inhibition of bacterial repair mechanisms.

While the search results did not provide specific examples of in vitro synergistic studies involving this compound with other compounds, the general principle of exploring synergistic molecular interactions for antibiotics is a recognized strategy in antimicrobial research. scispace.com Such studies would involve detailed analysis of the molecular interactions between this compound and the co-administered compound and their combined effects on bacterial growth and survival in a controlled laboratory setting.

Q & A

Basic: What is the biosynthetic pathway of butirosin, and what key enzymatic steps distinguish it from other aminoglycosides?

This compound biosynthesis involves a multi-step pathway in Bacillus circulans, characterized by unique modifications to the 2-deoxystreptamine (DOS) core. Key steps include:

  • Formation of 2-deoxy-scyllo-inosamine (DOIA) : Catalyzed by L-glutamine:2-deoxy-scyllo-inosose aminotransferase .
  • Oxidation of DOIA to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) : Mediated by the radical S-adenosylmethionine (SAM) enzyme BtrN, which uses a conserved CXXXCXXC motif to abstract hydrogen from DOIA .
  • Acylation with (S)-4-amino-2-hydroxybutyrate (AHBA) : Acyl carrier protein (ACP)-mediated transfer of AHBA, a structural feature that confers resistance to enzymatic deactivation .

Methodological Insight: Gene disruption in B. circulans and in vitro assays with purified BtrN under anaerobic conditions are critical for validating pathway intermediates .

Advanced: How does the radical SAM enzyme BtrN mechanistically catalyze DOIA oxidation, and what kinetic evidence supports this mechanism?

BtrN employs a radical-based dehydrogenation mechanism:

  • Substrate Binding : Ordered Bi Ter mechanism, where SAM binds first, followed by DOIA. Kinetic studies show substrate inhibition by DOIA but not SAM .
  • Hydrogen Abstraction : Deuterium labeling ([3-²H]DOIA) confirmed direct transfer of the C-3 hydrogen to 5'-deoxyadenosine, forming a radical intermediate. Reversibility of this step was demonstrated by deuterium scrambling .
  • Structural Motifs : X-ray crystallography revealed a [4Fe-4S] cluster and SAM-binding pocket, redefining conserved motifs for radical SAM chemistry .

Experimental Design: Anaerobic in vitro assays with isotopic labeling and LC-MS analysis are essential for tracking reaction intermediates .

Basic: How does this compound evade resistance mechanisms targeting aminoglycosides?

The AHBA side chain sterically hinders binding to resistance enzymes (e.g., aminoglycoside acetyltransferases). Comparative studies show:

  • Reduced Enzymatic Modification : this compound retains activity against strains resistant to gentamicin or neomycin due to AHBA blocking acetylation sites .
  • Structural Analysis : NMR and molecular docking highlight AHBA’s role in obstructing enzyme-substrate interactions .

Methodological Insight: Use in silico docking simulations and enzymatic inhibition assays to compare this compound with other aminoglycosides .

Advanced: How can genomic and proteomic approaches resolve discrepancies in this compound biosynthetic gene cluster annotations?

Contradictions arise from low sequence identity in gene clusters across species (e.g., Cryobacterium vs. B. circulans). Strategies include:

  • Comparative Genomics : Align clusters from diverse producers (e.g., B. paralicheniformis) to identify conserved domains .
  • Heterologous Expression : Clone putative genes into model systems (e.g., E. coli) to test functionality .
  • Proteomic Profiling : Detect pathway intermediates via LC-HRMS after gene knockout or overexpression .

Data Interpretation: Phylogenetic analysis of radical SAM enzymes helps distinguish functional homologs from non-biosynthetic proteins .

Basic: What role does this compound play in cancer stem cell inhibition, and how is this activity validated?

This compound reduces viability and clonal expansion of breast cancer stem cells (CSCs) via:

  • Kinase Signaling Disruption : Inhibits pathways promoting CSC self-renewal (e.g., Wnt/β-catenin) .
  • Cytokine Modulation : Suppresses IL-6 secretion, a key CSC survival factor .

Experimental Validation:

  • CMap Analysis : this compound showed an enrichment score of -0.821, indicating reversal of prostate cancer gene signatures .
  • In Vivo Models : Xenograft studies with this compound-treated CSCs demonstrate reduced tumorigenicity .

Advanced: How can chemoenzymatic engineering enhance this compound’s applicability against resistant pathogens?

Strategies include:

  • Gene Shuffling : Transfer AHBA-biosynthetic genes to neomycin/gentamicin producers to create hybrid antibiotics .
  • ACP-Mediated Modification : Chemoenzymatic acylation of aminoglycosides using purified AHBA-ACP synthases .

Technical Challenges: Optimize expression of B. circulans genes in Streptomyces hosts to ensure proper post-translational modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butirosin
Reactant of Route 2
Butirosin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.